molecular formula C7H3ClINS B6158749 6-chloro-2-iodothieno[2,3-b]pyridine CAS No. 1431869-34-9

6-chloro-2-iodothieno[2,3-b]pyridine

Cat. No.: B6158749
CAS No.: 1431869-34-9
M. Wt: 295.5
InChI Key:
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Description

6-chloro-2-iodothieno[2,3-b]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-iodothieno[2,3-b]pyridine typically involves the iodination of 7-chlorothieno[3,2-b]pyridine. One common method includes the following steps :

    Starting Material: 7-chlorothieno[3,2-b]pyridine.

    Reagent: n-butyllithium in tetrahydrofuran (THF) and hexane.

    Reaction Conditions: The reaction is carried out at -70°C under an inert atmosphere.

    Iodination: Iodine is added to the reaction mixture, and the temperature is gradually increased to room temperature.

    Purification: The product is purified using silica gel column chromatography, yielding this compound as a yellow solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-iodothieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[2,3-b]pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the thieno[2,3-b]pyridine core with aryl boronic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-iodothieno[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-iodothieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of chlorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1431869-34-9

Molecular Formula

C7H3ClINS

Molecular Weight

295.5

Purity

95

Origin of Product

United States

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